molecular formula C26H22N4O3S B453122 ETHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

ETHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B453122
M. Wt: 470.5g/mol
InChI Key: ZKLZATDJQBCYSK-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-methyl-3-oxo-5-phenyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl acetoacetate, phenylhydrazine, and other reagents in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-3-oxo-5-phenyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Ethyl 7-methyl-3-oxo-5-phenyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit inflammatory pathways by targeting key proteins involved in the inflammatory response .

Properties

Molecular Formula

C26H22N4O3S

Molecular Weight

470.5g/mol

IUPAC Name

ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H22N4O3S/c1-3-33-25(32)21-16(2)28-26-30(23(21)18-12-8-5-9-13-18)24(31)20(34-26)14-19-15-27-29-22(19)17-10-6-4-7-11-17/h4-15,23H,3H2,1-2H3,(H,27,29)/b20-14-

InChI Key

ZKLZATDJQBCYSK-ZHZULCJRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=C(NN=C4)C5=CC=CC=C5)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(NN=C4)C5=CC=CC=C5)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(NN=C4)C5=CC=CC=C5)S2)C

Origin of Product

United States

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